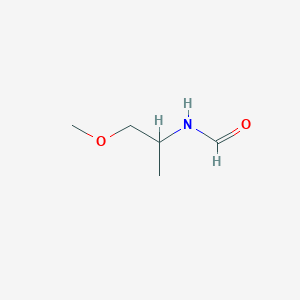![molecular formula C9H20O3Si B14459123 Ethyl 2-[ethoxy(dimethyl)silyl]propanoate CAS No. 72227-79-3](/img/structure/B14459123.png)
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a silicon atom bonded to two methyl groups and an ethoxy group, making it unique among esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate can be synthesized through the esterification of 2-[ethoxy(dimethyl)silyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate undergoes several types of chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-[ethoxy(dimethyl)silyl]propanoic acid and ethanol.
Reduction: 2-[ethoxy(dimethyl)silyl]propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate has several scientific research applications:
Mécanisme D'action
The mechanism by which ethyl 2-[ethoxy(dimethyl)silyl]propanoate exerts its effects involves the interaction of the ethoxy(dimethyl)silyl group with various molecular targets. This interaction can modify the chemical and physical properties of the target molecules, leading to enhanced stability, solubility, and reactivity . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl propanoate: Lacks the ethoxy(dimethyl)silyl group, making it less versatile in modifying target molecules.
Ethyl acetate: Commonly used ester with different chemical properties and applications.
Methyl propanoate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness
Ethyl 2-[ethoxy(dimethyl)silyl]propanoate is unique due to the presence of the ethoxy(dimethyl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability, solubility, and reactivity .
Propriétés
Numéro CAS |
72227-79-3 |
|---|---|
Formule moléculaire |
C9H20O3Si |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
ethyl 2-[ethoxy(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C9H20O3Si/c1-6-11-9(10)8(3)13(4,5)12-7-2/h8H,6-7H2,1-5H3 |
Clé InChI |
RXZATYJNUSLTHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)[Si](C)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


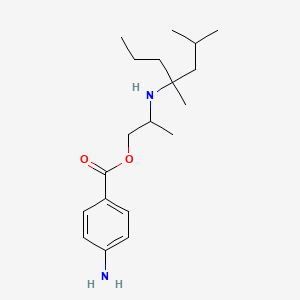
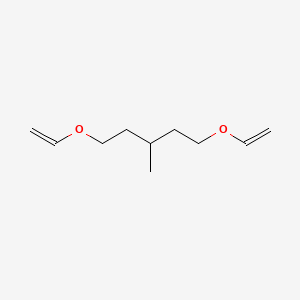
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
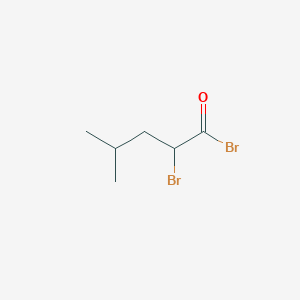
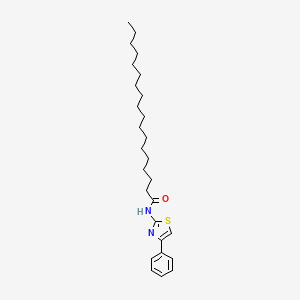
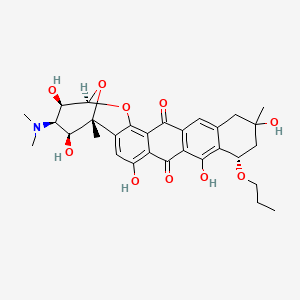
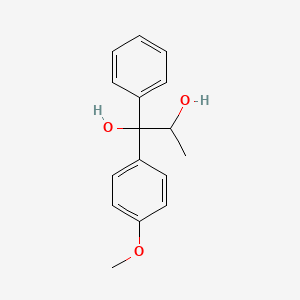
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
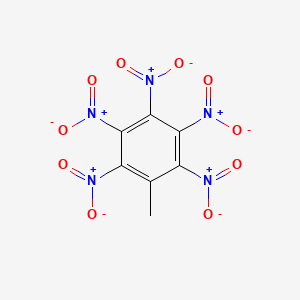
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
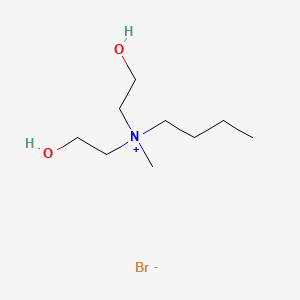
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
